Ha14-1

Descripción

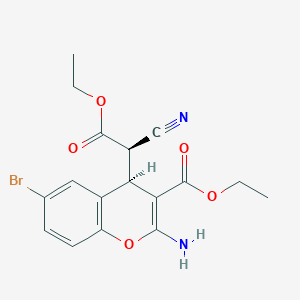

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJDCULZDFWMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274403 | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65673-63-4 | |

| Record name | HA 14-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cellular Target of Ha14-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ha14-1 is a small, non-peptidic organic molecule that has garnered significant interest in the field of cancer research for its ability to induce apoptosis in tumor cells. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and detailed methodologies for its study. This compound primarily targets the anti-apoptotic protein Bcl-2, binding to a surface pocket and inhibiting its function. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and caspase activation. Furthermore, this compound has been observed to induce autophagy, highlighting a complex cellular response to this compound. This guide is intended to serve as a valuable resource for researchers investigating Bcl-2 inhibition and the therapeutic potential of this compound and its analogs.

Core Target: Bcl-2 Family Proteins

The primary cellular target of this compound is the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.[1][2] this compound was identified through computer-based screening as a ligand for a hydrophobic surface pocket on Bcl-2, a region crucial for its anti-apoptotic activity.[1][3] By binding to this pocket, this compound mimics the action of pro-apoptotic BH3-only proteins, thereby antagonizing the function of Bcl-2. Some evidence also suggests that this compound and its more stable analog, sthis compound, can also target and inhibit another anti-apoptotic protein, Bcl-xL.[3][4]

Mechanism of Action

The binding of this compound to Bcl-2 disrupts the heterodimerization of Bcl-2 with pro-apoptotic members of the Bcl-2 family, such as Bax.[2][5] This inhibitory action sets off a cascade of events leading to programmed cell death through the intrinsic apoptotic pathway.

Induction of Apoptosis

The prevailing mechanism of this compound-induced apoptosis involves the following key steps:

-

Bax Translocation: By inhibiting Bcl-2, this compound prevents the sequestration of the pro-apoptotic protein Bax.[2][5] This leads to the translocation of Bax from the cytosol to the outer mitochondrial membrane.[2]

-

Mitochondrial Dysregulation: The accumulation of Bax at the mitochondria leads to a decrease in the mitochondrial membrane potential.[1]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[1]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[1] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis.[1] This entire process is dependent on the presence of Apaf-1.[1]

Some studies have also suggested the existence of a caspase-independent apoptotic pathway induced by this compound.[2]

Induction of Autophagy

In addition to apoptosis, this compound has been shown to induce autophagy in some cancer cell lines.[6] This is characterized by the formation of double-membraned autophagic vacuoles and the conversion of LC3-I to LC3-II, a key marker of autophagy.[6] Interestingly, the inhibition of autophagy can promote this compound-induced apoptosis, suggesting a complex interplay between these two cell death pathways.[6]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro studies. The following table summarizes key quantitative data for this compound and its analog.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Bcl-2 (in vitro) | ~9 µM | [1][4] |

| Effective Concentration | HL-60 (human leukemia) | >90% cell death at 50 µM | [1][4] |

| LD90 | L1210 (murine leukemia) | Not specified | [6] |

| Sensitizing Concentration | BeGBM (human glioblastoma) | 10-20 µmol/L | [7] |

| IC50 | IGROV1-R10 (ovarian carcinoma) | Induces massive cell death at 40 µmol/L | [8] |

| IC50 | OAW42, A2780 (ovarian carcinoma) | Little to no effect at 40 µmol/L | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Bcl-2 Binding Affinity Assay (Competitive Fluorescence Polarization)

This assay quantitatively determines the binding affinity of this compound to Bcl-2.

-

Principle: The assay measures the ability of this compound to compete with a fluorescently labeled Bak BH3 peptide (Flu-BakBH3) for binding to the surface pocket of Bcl-2. The displacement of the fluorescent peptide by this compound results in a decrease in fluorescence polarization.

-

Materials:

-

Recombinant soluble Bcl-2 protein

-

5-carboxyfluorescein-labeled Bak BH3 peptide (Flu-BakBH3)

-

This compound

-

Assay buffer (e.g., phosphate-buffered saline)

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Prepare a solution of recombinant Bcl-2 protein and Flu-BakBH3 peptide in the assay buffer.

-

Add increasing concentrations of this compound to the wells of a microplate.

-

Add the Bcl-2/Flu-BakBH3 mixture to each well.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[1]

-

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to determine the percentage of viable cells after treatment with this compound.

-

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

-

Materials:

-

Cell suspension

-

0.4% Trypan Blue solution

-

Phosphate-buffered saline (PBS) or serum-free medium

-

Hemocytometer

-

Microscope

-

-

Protocol:

-

Treat cells with various concentrations of this compound for the desired time.

-

Harvest the cells and centrifuge to form a pellet.

-

Resuspend the cell pellet in PBS or serum-free medium.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 3-5 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of cell viability.

-

Caspase Activation Assay (Western Blot)

This assay detects the activation of caspases, key executioners of apoptosis, following this compound treatment.

-

Principle: Caspases are activated through proteolytic cleavage. Western blotting with antibodies specific to the cleaved, active forms of caspases (e.g., cleaved caspase-3, cleaved caspase-9) and their substrates (e.g., cleaved PARP) can be used to monitor their activation.

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Lyse cells treated with this compound to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the cleaved forms of caspases or PARP.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms indicates caspase activation.

-

Cytochrome c Release Assay (Western Blot)

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

-

Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blotting.

-

Materials:

-

Treated and untreated cells

-

Cell fractionation kit or buffers for differential centrifugation

-

Primary antibody against cytochrome c

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Harvest cells after this compound treatment.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically achieved through a series of centrifugation steps at different speeds.

-

Collect the cytosolic supernatant and the mitochondrial pellet.

-

Perform Western blot analysis on both fractions as described in the caspase activation assay protocol, using an antibody specific for cytochrome c.

-

The appearance of a cytochrome c band in the cytosolic fraction of treated cells indicates its release from the mitochondria.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound induced apoptotic signaling pathway.

Caption: this compound induced autophagy signaling pathway.

Caption: General experimental workflow for studying this compound.

Structure and Analogs

This compound is identified as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. Due to its relatively short half-life in vitro, a more stable analog, sthis compound (ethyl 2-amino-6-phenyl-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), has been developed for further investigation.[3] The increased stability of sthis compound makes it a more suitable candidate for in vivo studies and further drug development efforts.

Conclusion

This compound represents a pioneering small molecule inhibitor of the anti-apoptotic protein Bcl-2. Its ability to induce apoptosis through the intrinsic mitochondrial pathway has been well-documented. Furthermore, the discovery of its role in inducing autophagy adds another layer of complexity to its cellular effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate this compound and its analogs. A thorough understanding of its mechanism of action is crucial for the continued development of Bcl-2 family inhibitors as potential cancer therapeutics. Future research should focus on further elucidating the interplay between apoptosis and autophagy in response to this compound and evaluating the in vivo efficacy and safety of its more stable analogs.

References

- 1. Initiation of Apoptosis and Autophagy by the Bcl-2 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initiation of apoptosis and autophagy by the Bcl-2 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. abcam.cn [abcam.cn]

- 7. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]

- 8. bmglabtech.com [bmglabtech.com]

Ha14-1: A Technical Guide to its Binding Affinity and Kinetics with Bcl-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Ha14-1, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and biophysical properties of this compound.

Introduction

This compound is a small organic compound identified through structure-based screening as a ligand for a surface pocket on Bcl-2 that is critical for its anti-apoptotic function.[1] By binding to this pocket, this compound antagonizes the function of Bcl-2, leading to the induction of apoptosis in various cancer cell lines.[1][2] This guide summarizes the available quantitative data on the this compound/Bcl-2 interaction, details the experimental methodologies used for its characterization, and provides a visual representation of the relevant signaling pathways and experimental workflows.

Quantitative Binding Data

The primary method used to characterize the binding of this compound to Bcl-2 is a competitive fluorescence polarization assay. This assay measures the ability of this compound to displace a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein, such as Bak or Bid, from the BH3 binding groove of Bcl-2. The half-maximal inhibitory concentration (IC50) is the most commonly reported value for this interaction.

| Parameter | Value | Method | Reference |

| IC50 | ~9 µM | Competitive Fluorescence Polarization Assay | [1][2] |

Note: To date, specific kinetic parameters (k_on, k_off) from Surface Plasmon Resonance (SPR) and thermodynamic parameters (ΔH, ΔS) from Isothermal Titration Calorimetry (ITC) for the this compound/Bcl-2 interaction are not extensively reported in the peer-reviewed literature.

Experimental Protocols

Competitive Fluorescence Polarization Assay

This assay is the cornerstone for determining the binding affinity of this compound to Bcl-2.

Principle: A small, fluorescently labeled peptide (tracer) derived from the BH3 domain of a pro-apoptotic Bcl-2 family member (e.g., Bak, Bid) binds to the hydrophobic groove of the Bcl-2 protein. Due to its larger size, the Bcl-2/tracer complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled competitor molecule like this compound is introduced, it displaces the fluorescent tracer from Bcl-2. The smaller, unbound tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. The IC50 value is determined by measuring this decrease as a function of the competitor concentration.

Typical Protocol Outline:

-

Reagents and Buffers:

-

Recombinant human Bcl-2 protein.

-

Fluorescently labeled BH3 peptide (e.g., Flu-BakBH3 or Flu-BidBH3).

-

This compound compound.

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent like Tween-20 to prevent non-specific binding).

-

-

Assay Procedure:

-

A fixed concentration of Bcl-2 protein and the fluorescently labeled BH3 peptide are incubated together in the assay buffer to form a complex.

-

Serial dilutions of this compound are added to the Bcl-2/peptide complex.

-

The mixture is incubated to allow the binding equilibrium to be reached.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the this compound concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.

-

Visualizations

Experimental Workflow

References

The Structure-Activity Relationship of Ha14-1 Analogs: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Bcl-2 Inhibitor Scaffold

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of cell survival pathways and a validated target in oncology. Its overexpression allows cancer cells to evade apoptosis (programmed cell death), contributing to tumor progression and resistance to therapy. Ha14-1, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, was one of the first small organic compounds identified through in-silico screening to bind to the surface pocket of Bcl-2 and antagonize its anti-apoptotic function. By mimicking the action of pro-apoptotic BH3-only proteins, this compound and its analogs restore the apoptotic pathway in cancer cells.

However, the therapeutic potential of the parent this compound molecule is hampered by limitations such as a short in-vitro half-life. This has spurred the development of various analogs to improve stability, potency, and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and related analogs based on the 2-amino-4H-chromene scaffold, offering insights for researchers and professionals in drug discovery and development.

Core Mechanism of Action: Disrupting the Bcl-2 Survival Signal

The anti-apoptotic activity of Bcl-2 relies on its ability to sequester pro-apoptotic members of the same family, particularly Bax and Bak. Bcl-2 binds to the BH3 domain of these proteins via a hydrophobic groove on its surface. This compound and its active analogs function by competitively binding to this same groove. This occupancy prevents the Bcl-2/Bax or Bcl-2/Bak interaction, liberating Bax and Bak.[1] Once free, these pro-apoptotic proteins oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which then activates a caspase cascade, ultimately executing the apoptotic program.[2]

Structure-Activity Relationship (SAR) of the 2-Amino-4H-Chromene Scaffold

| Compound ID / Reference | R (Chromene Ring) | Ar (4-position) | Cell Line | IC50 (µM) |

| This compound [3] | 6-Bromo | 1-cyano-2-ethoxy-2-oxoethyl | HL-60 | ~10-50 (Dose-dependent cell death) |

| sthis compound | 6-Phenyl | 2-ethoxy-2-oxoethyl | HeLa | ~30-50 (Induces mitochondrial depolarization) |

| Compound 4 [4] | 6-Bromo, 8-amino | 2-thienyl | T47D | 81.42 |

| Compound 7e [5] | 6-Bromo | nitromethyl | MCF-7 | 18.76 |

| Compound 7e [5] | 6-Bromo | nitromethyl | T47D | 3.46 |

| Compound 7f [5] | 6-Bromo | nitroethyl | MCF-7 | 13.51 |

| Compound 7f [5] | 6-Bromo | nitroethyl | T47D | 4.89 |

| Compound 4a [6] | 6,7-methylendioxy | Phenyl | SK-LU-1 | More active than cisplatin |

| Compound 4d [6] | 6,7-methylendioxy | 4-bromophenyl | PC-3 | More active than cisplatin |

Key Observations:

-

Substitutions on the Chromene Ring: The presence of a halogen, such as the 6-bromo group in this compound and its derivatives (e.g., compounds 7e, 7f), appears to be favorable for cytotoxic activity.[5] Other substitutions, like the 6,7-methylendioxy group, also yield highly active compounds.[6]

-

The Aryl Group at the 4-Position: The nature of the substituent at the 4-position of the chromene ring is critical. A wide variety of aryl and other groups can be tolerated, but their electronic and steric properties significantly influence potency. For instance, compounds with a 4-(nitroalkyl) moiety show potent activity against breast cancer cell lines.[5]

-

The 2-Amino and 3-Cyano/Carboxylate Groups: The 2-amino and 3-cyano (or 3-carboxylate) groups are characteristic features of this compound class and are likely crucial for binding interactions, potentially through hydrogen bonding within the Bcl-2 pocket.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in evaluating novel chemical entities. Below are detailed methodologies for key assays cited in the evaluation of this compound analogs.

Bcl-2/Bcl-xL Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a compound to its target protein by monitoring changes in the polarization of fluorescently labeled light.

-

Principle: A small, fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (like Bad or Bak) is used as a probe.[7] When unbound in solution, it tumbles rapidly, and excitation with polarized light results in depolarized emitted light. Upon binding to the much larger Bcl-2 protein, its tumbling slows dramatically, and the emitted light remains highly polarized. Test compounds that bind to the same site will displace the fluorescent probe, causing a decrease in polarization.

-

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT). Reconstitute recombinant human Bcl-2 or Bcl-xL protein and the fluorescein-labeled BH3 peptide probe to desired stock concentrations.

-

Assay Setup: In a black, low-volume 384-well plate, add a fixed concentration of Bcl-2 protein and the fluorescent probe (e.g., 50 nM Bcl-2, 10 nM probe).

-

Compound Addition: Add serial dilutions of the this compound analog or control compounds to the wells. Include controls for no inhibition (protein + probe + DMSO) and baseline polarization (probe + DMSO).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader with excitation and emission filters appropriate for the fluorophore (e.g., 485 nm excitation, 535 nm emission for fluorescein).

-

Data Analysis: Plot the millipolarization (mP) values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound required to displace 50% of the bound probe.[7]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cultured cells.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7, T47D) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

Compound Treatment: Treat the cells with serial dilutions of this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 3-4 hours.[1]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to dissolve the formazan crystals.[1]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Apoptosis Confirmation (Western Blot for Caspase Activation)

This technique confirms that cell death induced by the compounds occurs via apoptosis by detecting the cleavage and activation of key effector caspases.

-

Principle: Apoptosis is executed by a cascade of proteases called caspases. Initiator caspases (like caspase-9) are activated, which in turn cleave and activate effector caspases (like caspase-3).[2][9] This cleavage can be detected by Western blotting using antibodies that recognize either the pro-form, the cleaved (active) form, or both.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with the this compound analog at a concentration around its IC50 for a defined time (e.g., 16-24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] The appearance of a band corresponding to the cleaved caspase fragment confirms apoptosis induction.

-

Workflow for Analog Evaluation

The development and evaluation of novel this compound analogs follow a logical, multi-step workflow from initial design to in-depth biological characterization.

Conclusion

The 2-amino-4H-chromene scaffold of this compound represents a valuable starting point for the design of novel Bcl-2 family inhibitors. Structure-activity relationship studies, though not yet fully comprehensive, indicate that substitutions on both the core chromene ring and at the 4-position are key determinants of cytotoxic potency. The development of more stable and potent analogs like sthis compound highlights the tractability of this chemical series. For drug development professionals, a systematic approach combining rational design, robust in-vitro screening, and detailed mechanistic studies is essential to unlock the full therapeutic potential of these compounds. Future work should focus on building a more extensive and systematic SAR library to precisely map the chemical space for optimal Bcl-2 inhibition and to develop candidates with drug-like properties suitable for preclinical and clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

The Discovery and Development of Ha14-1: A Technical Guide to a Pioneering Bcl-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of Ha14-1, a significant small molecule inhibitor of the anti-apoptotic protein Bcl-2. This document provides a comprehensive overview of its mechanism of action, key experimental data, and the methodologies used to characterize its activity.

Introduction: Targeting Apoptosis in Cancer Therapy

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to conventional therapies.[2][3] This has made them attractive targets for the development of novel anti-cancer agents. This compound emerged as a pioneering, non-peptidic small molecule designed to mimic the pro-apoptotic BH3 domain of Bcl-2 family members, thereby inhibiting the function of anti-apoptotic proteins and restoring the natural process of programmed cell death.[4]

Discovery via Structure-Based Design

This compound was identified through a computational screening approach that leveraged the predicted three-dimensional structure of the Bcl-2 protein.[4] This in silico method aimed to find small molecules that could bind to a hydrophobic surface pocket on Bcl-2, a region crucial for its anti-apoptotic function of sequestering pro-apoptotic proteins like Bax and Bak.[4][5]

The discovery workflow can be summarized as follows:

Caption: Workflow for the discovery of this compound.

Mechanism of Action: Inhibiting the Guardian of the Cell

This compound functions by competitively binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic Bcl-2 family members, particularly Bax.[6][7] Once liberated from Bcl-2, Bax can translocate to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane.[6] This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and executing apoptosis.[8][9]

The signaling pathway is illustrated below:

Caption: Mechanism of this compound induced apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its more stable analog, sthis compound.

Table 1: Binding Affinity of this compound for Bcl-2

| Compound | Assay Type | Target | Competing Ligand | IC50 (μM) | Reference |

| This compound | Fluorescence Polarization Assay | Bcl-2 | Flu-BakBH3 | ~9 | [4][10] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Treatment Duration (h) | IC50 (μM) | Notes | Reference |

| HL-60 | 4 | < 50 | Dose-dependent loss of viability. | |

| PC-3 | 4 | ~10 | Induced apoptosis in a dose-dependent manner. |

Table 3: Effect of sthis compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | sthis compound Concentration (nM) | Effect on ΔΨm | Observation | Reference |

| HBcl-2 | 25 | Maintained | No significant drop. | [11] |

| HBcl-2 | 50 | Maintained | No significant drop. | [11] |

| HBcl-2 | 100 | Substantial Drop | Near resting potential, indicating uncoupling. | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization Assay for Bcl-2 Binding

This assay quantitatively determines the binding affinity of a compound to Bcl-2 by measuring the displacement of a fluorescently labeled peptide.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled Bak BH3 peptide (Flu-BakBH3)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

96-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of Bcl-2 protein and Flu-BakBH3 peptide in the assay buffer at optimized concentrations.

-

Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the Bcl-2/Flu-BakBH3 mixture.

-

Add the different concentrations of this compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with buffer only (background).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HL-60)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Spectrophotometer (ELISA reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 105 cells/well) and incubate for 24 hours to allow attachment.[10][12]

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 4 hours).[10] Include untreated and vehicle (DMSO) controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[12]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells and treat with this compound at the desired concentration and for the specified time.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[13]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Conclusion and Future Perspectives

This compound was a landmark discovery in the field of Bcl-2 inhibitors, demonstrating the feasibility of using structure-based design to develop small molecules that target protein-protein interactions.[4] Although its in vitro stability limitations have been noted, this compound has served as a crucial chemical probe for dissecting the Bcl-2-regulated apoptotic pathway and has paved the way for the development of more potent and specific Bcl-2 family inhibitors, such as the clinically approved drug Venetoclax.[5][14] The continued exploration of compounds targeting the Bcl-2 family holds significant promise for advancing cancer therapy, particularly in combination with other anti-neoplastic agents to overcome drug resistance.[8][15]

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potential natural BCL-2 inhibitors for leukemia through an integrated virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. jrmds.in [jrmds.in]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Bcl-2 Antagonist this compound Forms a Fluorescent Albumin Complex that Can Be Mistaken for Several Oxidized ROS Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

The Role of Ha14-1 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the small molecule Bcl-2 antagonist, Ha14-1, and its principal mechanism of inducing apoptosis: the permeabilization of the mitochondrial outer membrane (MOMP). This compound has been identified as a promising agent in cancer therapy due to its ability to circumvent resistance to conventional treatments by directly targeting the core machinery of apoptosis. This document details the molecular interactions and signaling cascades initiated by this compound, presents quantitative data on its efficacy, provides comprehensive experimental protocols for studying its effects, and visualizes the key pathways and workflows.

Introduction to this compound

This compound, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a non-peptidic, organic small molecule developed through in silico screening to function as a ligand for the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] The overexpression of anti-apoptotic proteins of the Bcl-2 family is a common feature in many cancers, contributing significantly to therapeutic resistance.[4] this compound competitively binds to a surface hydrophobic pocket on Bcl-2, the same site that normally sequesters pro-apoptotic proteins, thereby inhibiting Bcl-2's anti-apoptotic function and promoting cell death.[2][5][6] Its ability to induce apoptosis in cancer cells, particularly those overexpressing Bcl-2, makes it a subject of intense research for novel anti-cancer strategies.[7][5][8]

Core Mechanism: Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The primary mechanism by which this compound induces apoptosis is through the initiation of MOMP, a critical event often considered the "point of no return" in the intrinsic apoptotic pathway.[9][10] This process culminates in the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol.

Interaction with Bcl-2 Family Proteins

The regulation of MOMP is tightly controlled by the balance between pro- and anti-apoptotic members of the Bcl-2 protein family.

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1): These proteins are typically localized on the outer mitochondrial membrane and prevent apoptosis by binding to and sequestering their pro-apoptotic counterparts.[1][3]

-

Pro-apoptotic effector proteins (e.g., Bax, Bak): When activated, these proteins oligomerize to form pores in the outer mitochondrial membrane, leading to MOMP.[9]

-

Pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma): These act as sensors of cellular stress and damage. Upon activation, they either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins.

This compound functions by mimicking the action of BH3-only proteins. It binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][3] This competitive binding displaces pro-apoptotic proteins, particularly Bax, from their association with Bcl-2.[11][12][13]

Bax/Bak Activation and Oligomerization

Once liberated from Bcl-2, pro-apoptotic proteins like Bax undergo a conformational change, translocate from the cytosol to the mitochondria, and insert into the outer membrane.[14][15] This is a critical step, as cells lacking Bax are significantly more resistant to this compound-induced apoptosis.[14] At the membrane, activated Bax and Bak molecules form homo-oligomers, creating pores large enough for the passage of proteins.[9][16]

Release of Apoptogenic Factors

The formation of these pores constitutes MOMP, leading to the release of several key proteins from the intermembrane space into the cytosol, including:

-

Cytochrome c: In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, initiating a caspase cascade that executes the apoptotic program.[17][18]

-

Smac/DIABLO and OMI/HtrA2: These proteins inhibit the action of IAPs (Inhibitors of Apoptosis Proteins), thereby promoting caspase activity.[19]

Upstream Signaling Events

The action of this compound is not solely confined to direct Bcl-2 inhibition at the mitochondria. Studies have shown that this compound treatment can induce an increase in intracellular Ca2+ levels and the generation of reactive oxygen species (ROS) prior to cytochrome c release.[15] While this compound alone may be ineffective at causing cytochrome c release from isolated mitochondria, the presence of exogenous Ca2+ can facilitate this process, suggesting that both mitochondrial and extra-mitochondrial signals are crucial for its apoptotic effect.[15]

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies, illustrating the potency of this compound in inducing apoptosis and affecting mitochondrial function across different cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Malignant Cell Lines

| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference |

| U266 | Multiple Myeloma | 10 | Synergistic apoptosis with flavopiridol (B1662207) | [19] |

| MM.1S, RPMI8226 | Multiple Myeloma | 10 | Synergistic apoptosis with flavopiridol | [19] |

| Bcl-2-positive ALL | Acute Lymphoblastic Leukemia | 5 | Enhanced cytotoxicity of cytarabine | [5] |

| LNCaP/Bcl-2 | Prostate Cancer | 25 - 100 | Disruption of Bcl-2/Bax heterodimerization | [12] |

| BeGBM | Glioblastoma | 10 - 20 | Sensitization to etoposide-induced apoptosis | |

| Follicular Lymphoma Cells | Follicular Lymphoma | Not specified | Induced cytotoxicity and apoptosis |

Table 2: this compound-Induced Effects on Mitochondrial Parameters

| Cell Line | Treatment | Change in ΔΨm | Cytochrome c Release | Caspase Activation | Reference |

| U266 Myeloma | 10 µM this compound + 100 nM flavopiridol | Loss of potential | Observed | Caspase cascade activated | [19] |

| BeGBM Glioma | 20 µM this compound + 50 µg/mL etoposide | Not specified | Significantly increased | Active caspase-3 observed | |

| HeLa, Jurkat, K562 | > 30 µM (sthis compound analog) | Depolarization | Not specified | Caspase-3 activation correlated with ΔΨm loss | [1] |

| Follicular Lymphoma | This compound | Loss of potential | Not specified | Not specified | |

| Renal Cell Carcinoma | This compound | Mitochondrial damage | Induced | Caspase-9 cleavage | [8] |

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Induced MOMP

Caption: this compound binds Bcl-2, releasing Bax to cause MOMP and apoptosis.

Experimental Workflow for Cytochrome c Release Assay

Caption: Workflow for detecting this compound induced cytochrome c release.

Detailed Experimental Protocols

Protocol 1: Cytochrome c Release Assay by Cell Fractionation and Western Blot

This protocol is designed to separate cytosolic and mitochondrial fractions to determine the translocation of cytochrome c.

Materials:

-

Cell culture reagents

-

This compound compound

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cytosol Extraction Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM Sucrose)[20] supplemented with protease inhibitors.

-

Mitochondrial Lysis Buffer (e.g., RIPA buffer)

-

Dounce homogenizer

-

Microcentrifuge (refrigerated)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting equipment and reagents

-

Primary antibody: anti-Cytochrome c

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Loading control antibodies (e.g., anti-COX IV for mitochondria, anti-GAPDH for cytosol)

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of this compound for the specified time. Include an untreated control.

-

Cell Harvesting: Collect approximately 5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.[21]

-

Washing: Wash the cell pellet once with 10 mL of ice-cold PBS and centrifuge again.

-

Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 10-15 minutes.[17][21] Homogenize the cells using an ice-cold Dounce homogenizer with 30-50 strokes. Check for cell lysis under a microscope.[17]

-

Fractionation (Step 1): Transfer the homogenate to a microcentrifuge tube and spin at 700-1000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[20][21]

-

Fractionation (Step 2): Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[20][21]

-

Sample Preparation:

-

Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction. Determine protein concentration.

-

Mitochondrial Fraction: Resuspend the pellet in mitochondrial lysis buffer. Determine protein concentration.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from both cytosolic and mitochondrial fractions onto an SDS-PAGE gel (e.g., 15%).

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against cytochrome c and loading controls (COX IV for mitochondrial fraction, GAPDH for cytosolic fraction).

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. An increase of cytochrome c in the cytosolic fraction of this compound-treated cells indicates MOMP.

-

Protocol 2: Mitochondrial Swelling Assay

This spectrophotometric assay measures the increase in mitochondrial volume (swelling) that occurs as a consequence of permeability transition pore opening.

Materials:

-

Isolated mitochondria (see Protocol 1, steps 1-6, but on a larger scale and with a specific mitochondrial isolation buffer[22])

-

Mitochondrial Swelling Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, pH 7.2)[23]

-

Respiratory substrates (e.g., 5 mM glutamate, 5 mM malate)[22]

-

This compound and a positive control (e.g., CaCl2)

-

Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

-

Mitochondria Isolation: Isolate fresh mitochondria from untreated cells or tissues. Keep the mitochondrial pellet on ice. Resuspend in a suitable buffer (e.g., KCl media) to a final concentration of approximately 0.4-0.5 mg/mL.[22]

-

Assay Setup: In a cuvette or a 96-well plate, add the mitochondrial suspension to the pre-warmed Swelling Assay Buffer containing respiratory substrates.

-

Baseline Reading: Equilibrate the suspension for 2-3 minutes at 30°C and record the baseline absorbance at 540 nm (A540).

-

Induction of Swelling: Add this compound (or CaCl2 as a positive control) to the mitochondrial suspension and immediately start recording the A540.

-

Data Acquisition: Record the A540 every 30-60 seconds for 10-30 minutes. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[22][24]

-

Analysis: Plot the change in A540 over time. Compare the rate and extent of swelling between control and this compound-treated mitochondria.

Conclusion

This compound effectively induces apoptosis by directly targeting the anti-apoptotic protein Bcl-2, thereby disrupting its inhibitory interaction with pro-apoptotic Bax. This action triggers the canonical mitochondrial apoptotic pathway, characterized by Bax translocation, oligomerization, and the subsequent permeabilization of the outer mitochondrial membrane. The resulting release of cytochrome c initiates the caspase cascade that culminates in cell death. The data and protocols presented in this guide underscore the central role of MOMP in the mechanism of this compound and provide researchers with the necessary tools to investigate its effects. While this compound itself has limitations such as a short half-life, it serves as a crucial prototype for the development of more stable and potent Bcl-2 antagonists (like sthis compound) for cancer therapy.[1] Further research into the interplay between this compound, Bcl-2 family members, and other cellular stress pathways will continue to refine its therapeutic potential.

References

- 1. Reappraisal of the fundamental mechanisms of the sthis compound molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.sabanciuniv.edu [research.sabanciuniv.edu]

- 4. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively induces apoptosis in Bcl-2-overexpressing leukemia/lymphoma cells, and enhances cytarabine-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is able to reconstitute the impaired mitochondrial pathway of apoptosis in renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of mitochondrial outer membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Critical upstream signals of cytochrome C release induced by a novel Bcl-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]

- 18. genetex.com [genetex.com]

- 19. The small-molecule Bcl-2 inhibitor this compound interacts synergistically with flavopiridol to induce mitochondrial injury and apoptosis in human myeloma cells through a free radical-dependent and Jun NH2-terminal kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcam.cn [abcam.cn]

- 22. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sm.unife.it [sm.unife.it]

Ha14-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule Bcl-2 inhibitor, Ha14-1. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its study, designed to be a valuable resource for researchers in oncology and drug development.

Core Chemical and Physical Properties

This compound is a non-peptidic organic compound that was identified through structure-based design to mimic the BH3 domain of pro-apoptotic proteins. This allows it to bind to a surface pocket on anti-apoptotic Bcl-2 family proteins, thereby inhibiting their function.

| Property | Value | Reference |

| CAS Number | 65673-63-4 | [1][2] |

| Molecular Formula | C₁₇H₁₇BrN₂O₅ | [2] |

| Molecular Weight | 409.23 g/mol | [2] |

| IUPAC Name | ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | [3] |

| Appearance | Solid | [1] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [2] |

| Storage | Desiccate at -20°C | [2] |

| IC₅₀ | ~9 µM for binding to Bcl-2 | [1][3] |

Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis

This compound functions as a competitive antagonist of Bcl-2 and its anti-apoptotic homologues like Bcl-xL.[1][2] By occupying the hydrophobic groove on the surface of these proteins, this compound displaces pro-apoptotic Bcl-2 family members, such as Bax and Bak.[4][5] This disruption leads to the activation of the intrinsic apoptotic pathway.

The key steps in the mechanism of action of this compound are:

-

Binding to Bcl-2: this compound directly binds to the BH3-binding groove of Bcl-2.[6]

-

Disruption of Protein-Protein Interactions: This binding prevents the sequestration of pro-apoptotic proteins like Bax by Bcl-2.[5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The release of Bax allows it to oligomerize on the mitochondrial outer membrane, leading to the formation of pores.[4]

-

Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6]

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

References

- 1. thno.org [thno.org]

- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 3. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. research.sabanciuniv.edu [research.sabanciuniv.edu]

- 6. Apoptosis Protocols | USF Health [health.usf.edu]

Commercial Sources and Purity of Ha14-1 for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Ha14-1, a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein. This document is intended to assist researchers in sourcing high-quality this compound for laboratory use and in understanding the experimental methodologies for its evaluation.

Commercial Availability and Purity of this compound

This compound is readily available from several commercial suppliers catering to the research market. The compound is typically supplied as a lyophilized powder with a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC). While specific Certificates of Analysis (CoA) are lot-dependent and should be requested from the supplier at the time of purchase, the following table summarizes the stated purities from prominent vendors.

Table 1: Commercial Sources and Stated Purity of this compound

| Supplier | Catalog Number | Stated Purity | Additional Information |

| MedchemExpress | HY-12011 | 98.0%[1] | Available as solid or in DMSO solution. |

| InvivoChem | V0007 | ≥98%[2] | Provided with a product data sheet and SDS. |

| Selleck Chemicals | S7791 | >98% | Offers detailed solubility information.[3] |

| Tocris Bioscience | 1541 | --- | Product has been discontinued. |

| Aladdin Scientific | H408968-1ml | 10mM in DMSO[4] |

Note: Purity levels are as stated on the respective supplier websites and may vary between batches. It is crucial to obtain a lot-specific Certificate of Analysis for detailed purity information.

Synthesis and Potential Impurities

The synthesis of this compound, chemically known as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, has been described in the scientific literature. While a detailed, step-by-step protocol is often proprietary, the general synthesis involves the condensation of 5-bromosalicylaldehyde (B98134) with ethyl cyanoacetate.

Potential impurities in commercially available this compound could include unreacted starting materials, by-products from side reactions, and residual solvents used during synthesis and purification. Researchers should be aware of the compound's stability, as some studies have indicated that this compound can be unstable in aqueous solutions, potentially leading to the formation of degradation products.

Mechanism of Action: Bcl-2 Inhibition

This compound functions as a Bcl-2 antagonist by binding to a surface pocket on the Bcl-2 protein.[1][2] This binding competitively inhibits the interaction between Bcl-2 and pro-apoptotic proteins such as Bax.[5] By disrupting the Bcl-2/Bax complex, this compound allows Bax to translocate to the mitochondria, leading to the initiation of the intrinsic apoptotic pathway.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells of interest

-

This compound (dissolved in DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Cells of interest

-

This compound (dissolved in DMSO)

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as a Bcl-2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Bcl-2 inhibitor | CAS 65673-63-4 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. biocompare.com [biocompare.com]

- 5. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The apoptotic effect of this compound, a Bcl-2-interacting small molecular compound, requires Bax translocation and is enhanced by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bcl-2 Antagonist HA14-1: A Preclinical Review Across Diverse Cancer Types

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in various malignancies, contributing to therapeutic resistance. HA14-1, a small organic molecule, was one of the first non-peptidic compounds identified to competitively bind to the BH3-binding groove of Bcl-2, thereby antagonizing its anti-apoptotic function. This guide provides a comprehensive technical overview of the preclinical studies investigating this compound across different cancer types, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cancer Types Investigated

This compound has been evaluated in a range of hematological and solid tumors, primarily focusing on malignancies characterized by the overexpression of anti-apoptotic Bcl-2 family proteins. The principal cancer types studied include:

-

Leukemia and Lymphoma: Various subtypes have been investigated, including follicular lymphoma, B-cell chronic lymphocytic leukemia (B-CLL), diffuse large B-cell lymphoma (DLBCL), and acute leukemia.[1][2][3]

-

Glioblastoma Multiforme (GBM): Studies have explored its potential to sensitize these aggressive brain tumors to conventional therapies.[1][4]

-

Ovarian Carcinoma: Research has focused on overcoming chemoresistance in ovarian cancer cells.[5][6]

-

Cervical Cancer: The HeLa cell line has been utilized to elucidate the molecular mechanisms of this compound-induced apoptosis.

Quantitative Analysis of this compound Activity

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize the key quantitative findings across different cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Hematological Malignancies

| Cell Line | Cancer Type | Parameter | Value | Concentration of this compound | Notes | Reference(s) |

| SudHL-4 | Follicular Lymphoma | IC50 | ~10 µM | 10 µM | 24-hour treatment | [7] |

| SudHL-5 | Lymphoma (Bcl-2 negative) | Cell Viability | 80% of control | 10 µM | Less sensitive compared to Bcl-2 positive cells | [7] |

| Various | Leukemia/Lymphoma | Apoptosis Induction | Predominantly triggered | 5-12.5 µM | Higher concentrations led to necrosis | [1] |

| Acute Leukemic Blasts | Acute Leukemia | Apoptosis Induction | Extensive | 25 µM | Also suppressed normal hematopoietic colony formation | [1] |

| Lymphoblastic Leukemia | Leukemia | Chemosensitization | Enhanced cytarabine (B982) cytotoxicity | 5 µM | Non-toxic to normal colony-forming cells | [1] |

| Follicular Lymphoma cell lines | Follicular Lymphoma | Chemosensitization | Significantly enhanced dexamethasone (B1670325) and doxorubicin-mediated cytotoxicity | Not specified | [2] |

Table 2: In Vitro Efficacy of this compound in Glioblastoma Multiforme (GBM)

| Cell Line | Parameter | Effect | Concentration of this compound | Combined Treatment | Reference(s) |

| BeGBM | Sensitization to Radiotherapy | Enhanced cell death and caspase activity | 10-20 µmol/L | 20 Gy γ-irradiation | [4] |

| BeGBM | Sensitization to Chemotherapy | Enhanced cell death and caspase activity | 10-20 µmol/L | 50 µg/mL etoposide | [4] |

| BeGBM | Cytochrome c Release | Significantly increased | 20 µmol/L | Etoposide | [4] |

Table 3: In Vitro Efficacy of this compound in Ovarian Carcinoma

| Cell Line | Parameter | Effect | Concentration of this compound | Notes | Reference(s) |

| IGROV1-R10 (cisplatin-resistant) | Cell Death | Massive cell death | 40 µmol/L | Response correlated with Mcl-1 disappearance | [5][6] |

| IGROV1 | Cell Death | ~40% dead cells | 40 µmol/L | Partial response | [5] |

| SKOV3, OAW42, OAW42-R, A2780 | Cell Death | Weak or no response | 40 µmol/L | Non-responsive or partially responsive | [5] |

| SKOV3, OAW42 (Mcl-1 knockdown) | Apoptosis | Massive apoptosis | Not specified | Mcl-1 downregulation sensitizes cells to this compound | [6] |

Table 4: In Vitro Efficacy of this compound in Cervical Cancer (HeLa Cells)

| Parameter | Effect | Concentration of this compound | Notes | Reference(s) |

| Protein Expression | Decreased Bcl-2 and Bcl-xL | 10, 20, 30, and 40 µM | Dose-dependent | [8] |

| Protein Expression | Increased p53 and Puma | 10, 20, 30, and 40 µM | Dose-dependent | [8] |

Signaling Pathways and Mechanisms of Action

This compound primarily functions by mimicking the BH3 domain of pro-apoptotic proteins, thereby occupying the hydrophobic groove of anti-apoptotic proteins like Bcl-2. This action liberates pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of the caspase cascade.

Core Apoptotic Pathway Induced by this compound

The central mechanism of this compound-induced apoptosis involves the disruption of the Bcl-2/Bax complex at the mitochondrial membrane.

Role of Mcl-1 in this compound Resistance in Ovarian Carcinoma

In some cancer types, such as ovarian carcinoma, the expression of other anti-apoptotic proteins like Mcl-1 can confer resistance to this compound. Mcl-1 can sequester pro-apoptotic proteins, thus compensating for the inhibition of Bcl-2.

p53-Dependent Pathway in Cervical Cancer (HeLa Cells)

In HeLa cells, this compound has been shown to induce apoptosis through a p53-dependent pathway, leading to the upregulation of the BH3-only protein Puma, which in turn neutralizes anti-apoptotic Bcl-2 family members.

Experimental Protocols

This section provides a synthesis of methodologies employed in the preclinical evaluation of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Protocol (MTT/XTT Assay):

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assays

Objective: To quantify the induction of apoptosis by this compound.

Protocol (Annexin V/Propidium (B1200493) Iodide Staining):

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Studies in Glioblastoma

Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy.

Protocol:

-

Cell Implantation: Subcutaneously inject human glioblastoma cells (e.g., BeGBM) into the flank of immunodeficient mice (e.g., Swiss nude mice).[4]

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment: Administer this compound (e.g., 400 nmol in 100 µL vehicle) locally at the tumor site, typically once weekly.[4]

-

Combination Therapy: Administer a chemotherapeutic agent (e.g., etoposide) systemically as per the experimental design.[4]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: Monitor animal well-being and sacrifice at a predetermined endpoint (e.g., tumor size limit or signs of morbidity).

-

Data Analysis: Compare tumor growth rates between treatment groups.

References

- 1. The small organic compound this compound prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound potentiates apoptosis in B-cell cancer cells sensitive to a peptide disrupting IP 3 receptor / Bcl-2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mcl-1 is an important determinant of the apoptotic response to the BH3-mimetic molecule this compound in cisplatin-resistant ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ha14-1 Solubility and Use in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ha14-1 is a cell-permeable, small organic compound identified as a nonpeptidic antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] It binds to a hydrophobic surface pocket on proteins like Bcl-2 and Bcl-xL, thereby inhibiting their function.[1] This action disrupts the sequestration of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial-mediated apoptosis and making this compound a valuable tool in cancer research.[3][4][5] It has been shown to induce apoptosis in various cancer cell lines and to sensitize them to conventional chemotherapeutic agents and radiation.[4][6][7]